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Compound of Interest

Compound Name: 5-(4-Chlorophenyl)nicotinaldehyde

CAS No.: 887973-65-1

Cat. No.: B1629840 Get Quote

Executive Summary
5-(4-Chlorophenyl)nicotinaldehyde (CAS: Derivative of 113118-81-3) represents a

"privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-

affinity ligands for diverse biological targets.

This compound combines two critical pharmacophoric elements:

The Biaryl Pyridine Core: A proven motif in kinase inhibitors (e.g., p38 MAPK, VEGFR) and

allosteric modulators. The 4-chlorophenyl substitution provides essential lipophilic contacts

(Halogen bonding/Hydrophobic filling).

The C3-Aldehyde Handle: A versatile electrophile for divergent synthesis, allowing rapid

access to heterocyclic libraries (imidazoles, dihydropyridines) or covalent warhead

installation.

This guide outlines the synthetic pathways, structural biology implications, and validated

protocols for deploying this scaffold in lead optimization.

Structural Analysis & Pharmacophore Mapping

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1629840?utm_src=pdf-interest
https://www.benchchem.com/product/b1629840?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1629840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The utility of 5-(4-Chlorophenyl)nicotinaldehyde lies in its ability to satisfy specific binding

pocket requirements.

Pharmacophore Features[1][2][3][4][5]
Lipophilic Pocket Occupancy: The 5-(4-chlorophenyl) moiety is rigid and planar. The chlorine

atom at the para-position often occupies hydrophobic sub-pockets (e.g., the "Gatekeeper"

region in kinases), improving potency via van der Waals interactions and displacing water

molecules.

Hydrogen Bond Acceptor: The pyridine nitrogen serves as a critical H-bond acceptor (e.g.,

interacting with the hinge region backbone NH in kinases).

Synthetic Vector (C3-CHO): The aldehyde is not just a reactive group but a vector for

growing the molecule into the solvent-exposed front pockets of enzymes.

DOT Diagram: Structural Logic & Divergent Synthesis
The following diagram illustrates the central role of this intermediate in accessing distinct

chemical spaces.
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Figure 1: Divergent synthetic pathways originating from the 5-(4-
Chlorophenyl)nicotinaldehyde scaffold.
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Synthetic Protocols
To ensure reproducibility, the following protocols describe the generation of the core scaffold

and its conversion into a bioactive lead.

Core Synthesis: Suzuki-Miyaura Coupling
Objective: Synthesis of 5-(4-Chlorophenyl)nicotinaldehyde from 5-bromonicotinaldehyde.

Reagents:

5-Bromonicotinaldehyde (1.0 eq)

4-Chlorophenylboronic acid (1.2 eq)

Pd(PPh₃)₄ (5 mol%)

Na₂CO₃ (2.0 M aqueous solution)

Solvent: DME/Ethanol (3:1)

Protocol:

Degassing: Charge a reaction vessel with DME/Ethanol and degas with Argon for 15

minutes.

Addition: Add 5-bromonicotinaldehyde, 4-chlorophenylboronic acid, and Pd catalyst under

Argon flow.

Activation: Add the Na₂CO₃ solution.

Reflux: Heat the mixture to 85°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

Workup: Cool to RT, filter through Celite, and concentrate. Partition between water and DCM.

Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Expected Yield: 75-85%
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Key QC Parameter: 1H NMR (Aldehyde peak ~10.1 ppm, singlet).

Application Protocol: Synthesis of Imidazole-Fused
Derivatives
Context: Imidazole-substituted pyridines are potent inhibitors of p38 MAP kinase and Raf

kinases. The aldehyde allows access via the Van Leusen Imidazole Synthesis.

Protocol:

Dissolve 5-(4-Chlorophenyl)nicotinaldehyde (1.0 eq) in MeOH.

Add Tosylmethyl isocyanide (TosMIC) (1.2 eq) and K₂CO₃ (2.0 eq).

Reflux for 4 hours.

Evaporate solvent and extract with EtOAc.

Result: 5-(5-(4-chlorophenyl)pyridin-3-yl)oxazole/imidazole derivatives (depending on

specific conditions/amines added).

Medicinal Chemistry Applications
Kinase Inhibition (p38 MAPK & VEGFR)
The 5-aryl-pyridine motif is a bioisostere of the biaryl urea pharmacophore found in Sorafenib

and Regorafenib.

Mechanism: The pyridine nitrogen accepts a hydrogen bond from the hinge region (e.g.,

Met109 in p38). The 4-chlorophenyl group extends into the hydrophobic pocket II.

Strategy: Oxidize the aldehyde to the carboxylic acid, then couple with an amine to form an

amide linker, or convert the aldehyde to an amino-pyrimidine via condensation.

Ribonucleotide Reductase Inhibitors
Thiosemicarbazones derived from pyridine-2-carboxaldehyde (Triapine) are known clinical

candidates. The 3-aldehyde variants offer altered metal chelation kinetics (Fe/Cu).
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Structure-Activity Relationship (SAR): The 5-(4-chlorophenyl) group increases lipophilicity

(LogP), enhancing membrane permeability compared to the unsubstituted parent, potentially

overcoming resistance in solid tumors.

Quantitative Data Summary
(Hypothetical/Representative)
Table 1: Comparative Physicochemical Profile of Scaffold vs. Standard

Property
5-
Bromonicotinaldeh
yde

5-(4-
Chlorophenyl)nicot
inaldehyde

Impact on
MedChem

MW 186.01 217.65
Fragment-like, allows

room for growth

cLogP ~1.2 ~3.4
Improved permeability

/ Hydrophobic binding

TPSA 30 Å² 30 Å²

Unchanged; good

CNS penetration

potential

Rotatable Bonds 1 2

Conformational

adaptability in binding

pocket

Biological Signaling Pathways
The following diagram visualizes the downstream effects of inhibiting the p38 MAPK pathway

using a ligand derived from this scaffold.
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Figure 2: Signal transduction blockade at p38 MAPK by 5-arylpyridine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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